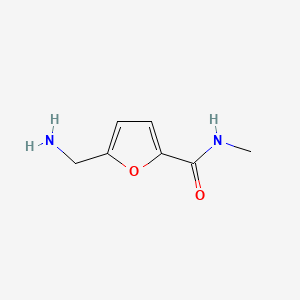

5-(aminomethyl)-N-methylfuran-2-carboxamide

Description

Properties

IUPAC Name |

5-(aminomethyl)-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDPZSJGKXOHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N-methylfuran-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with 5-(hydroxymethyl)furfural, a biomass-derived compound.

Oxidation: The hydroxymethyl group is oxidized to form 5-formyl-2-furancarboxylic acid.

Reductive Amination: The formyl group undergoes reductive amination using a transaminase enzyme to introduce the aminomethyl group, resulting in 5-(aminomethyl)-2-furancarboxylic acid.

Methylation: Finally, the carboxylic acid is converted to the carboxamide by reacting with methylamine under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Catalysts like platinum on silica (Pt/SiO2) are often used in the oxidation step to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or amides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed:

Oxidation: Formation of imines or amides.

Reduction: Formation of primary amines.

Substitution: Introduction of halogen or nitro groups on the furan ring.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

Biology:

Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, making it valuable in biochemical studies.

Drug Development: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Medicine:

Pharmaceuticals: The compound is investigated for its role in drug formulations, particularly in targeting specific molecular pathways.

Industry:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The furan ring enhances the compound’s stability and facilitates its interaction with hydrophobic regions of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

5-Nitro-N-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide (CAS: 15212-60-9)

- Key Features: A nitro (-NO2) group at the 5-position and a trifluoromethylphenyl (-CF3C6H4-) substituent on the amide nitrogen.

- Synthesis : Typically prepared via Suzuki coupling or amidation reactions .

- Applications : The nitro group enhances electrophilicity, making it suitable for antimicrobial applications, while the trifluoromethyl group improves lipophilicity and metabolic stability .

- Contrast: Unlike 5-(aminomethyl)-N-methylfuran-2-carboxamide, this compound lacks the aminomethyl group, reducing its utility in polymer synthesis but increasing its bioactivity .

N-Ethyl-5-Methylfuran-2-Carboxamide (CAS: 26095-97-6)

- Key Features : A methyl group at the 5-position and an ethyl (-CH2CH3) substituent on the amide nitrogen.

- Synthesis : Derived from ester hydrolysis of methyl 5-methylfuran-2-carboxylate followed by amidation .

- Applications : Used in pharmaceutical intermediates; the ethyl group enhances hydrophobicity compared to the N-methyl group in the target compound .

5-(4-Nitrophenyl)Furan-2-Carboxylic Acid

- Key Features: A nitrophenyl (-C6H4NO2) group at the 5-position and a carboxylic acid (-COOH) at the 2-position.

- Synthesis : Synthesized via Suzuki coupling between methyl 5-bromofuran-2-carboxylate and 4-nitrophenylboronic acid .

- Applications : Acts as a lead inhibitor of MbtI, a mycobacterial enzyme, due to strong π-π interactions from the nitrophenyl group .

Physicochemical Properties

| Compound | Molecular Formula | LogP (Predicted) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| This compound | C7H10N2O2 | -0.5 | High in polar solvents | Aminomethyl, N-methylamide |

| 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | C12H8F3N2O4 | 2.8 | Low aqueous solubility | Nitro, trifluoromethyl |

| N-Ethyl-5-methylfuran-2-carboxamide | C8H11NO2 | 1.2 | Moderate in ethanol | Methyl, ethylamide |

- N-Methyl vs. N-Ethyl : The N-methyl group reduces steric hindrance, favoring faster polymerization kinetics .

Biological Activity

5-(Aminomethyl)-N-methylfuran-2-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a furan ring, an amine group, and a carboxamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity in several studies. It was tested against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The anticancer mechanism may involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation.

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : It may act as a ligand for certain receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics.

- Cancer Cell Inhibition : Research featured in Cancer Letters demonstrated that treatment with this compound resulted in reduced viability of HeLa cells by inducing G1 phase arrest and apoptosis, highlighting its potential as an anticancer agent.

Q & A

Q. Table 1. Structural Modifications and Activity Trends

| Substituent Position | Modification | Biological Activity (IC50) |

|---|---|---|

| Furan C5 | –CH2NH2 → –CH3 | 2-fold ↓ enzyme inhibition |

| Phenyl C4 | –H → –Cl | 5-fold ↑ cytotoxicity |

(Basic) What are the environmental exposure risks, and how can they be mitigated?

Methodological Answer:

- Waste Disposal : Neutralize acidic/basic residues before incineration (EPA guidelines). Avoid drainage due to potential aquatic toxicity (LC50 < 10 mg/L in Daphnia magna) .

- Biodegradation : Screen for microbial degradation pathways (e.g., Pseudomonas spp.) to design eco-friendly derivatives .

(Advanced) How can crystallography and DFT calculations elucidate the compound’s solid-state behavior?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.